molecular formula C14H9ClF3NO2 B127556 拉米夫定-d5 CAS No. 1132642-95-5

拉米夫定-d5

货号 B127556
CAS 编号: 1132642-95-5
分子量: 320.7 g/mol
InChI 键: XPOQHMRABVBWPR-XWJABCKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rac Efavirenz-d5 (also known as EFV-d5) is a synthetic antiretroviral drug used in the treatment of HIV-1 infection. It is a derivative of the original Efavirenz (EFV), which is a non-nucleoside reverse transcriptase inhibitor (NNRTI). EFV-d5 is a labeled version of EFV, which has been labeled with deuterated carbon atoms (d5) to enable the use of mass spectrometry for the detection and quantification of the drug in biological samples. EFV-d5 is an important tool for drug development and clinical research, as it can be used to investigate the pharmacokinetics and pharmacodynamics of EFV in the body.

科学研究应用

艾滋病/艾滋病毒管理

拉米夫定-d5: 主要用于治疗和管理艾滋病/艾滋病毒。它是一种抗逆转录病毒药物,可以抑制逆转录酶,而逆转录酶是艾滋病毒复制所必需的酶。 研究人员通过将拉米夫定封装在脂质体中,提高了其生物利用度并减少了副作用,这对提高患者对抗逆转录病毒治疗的依从性意义重大 .

药物递送系统

该化合物在脂质体中的封装是一种很有希望的药物递送系统(DDS)。 这种纳米级递送系统有可能改善抗逆转录病毒药物的药理特性,提供受控释放行为和高包封效率,有利于持续药物释放和靶向递送 .

三阴性乳腺癌(TNBC)治疗

This compound: 作为三阴性乳腺癌(TNBC)的治疗剂具有潜力。它靶向TNBC细胞系中过表达的长散在核元件1(LINE-1)逆转录酶,导致细胞死亡并延缓细胞增殖。 这表明了一种新的治疗TNBC的途径,由于药物治疗选择有限,TNBC通常难以治疗 .

前列腺癌和胰腺癌的抗癌剂

除了TNBC,拉米夫定还被探究为前列腺癌和胰腺癌的抗癌剂。 它的作用机制包括靶向癌细胞特有的异常细胞过程,为开发新的癌症治疗方法奠定了基础 .

用于鉴定和分析的化学参考

在科学研究中,This compound可以用作鉴定、定性和定量分析的化学参考。 该化合物的稳定同位素标记允许在化学反应和代谢研究中进行精确的追踪 .

反应机理和动力学研究

This compound: 在研究反应机理和动力学方面很有价值。 研究人员使用该化合物与各种类型的核磁共振溶剂来研究药物化合物的结构变化和反应路径 .

新型抗逆转录病毒疗法的开发

最后,该化合物的独特特性被用于开发新型抗逆转录病毒疗法。 通过了解其与生物系统的相互作用,科学家们旨在创造更有效的病毒感染治疗方法,特别是艾滋病/艾滋病毒 .

作用机制

Target of Action

Rac Efavirenz-d5, also known as Efavirenz-d5, is a labeled non-nucleoside HIV-1 RT (HIV-1 reverse transcriptase) inhibitor . The primary target of this compound is the HIV-1 reverse transcriptase, an enzyme that plays a crucial role in the life cycle of the HIV virus .

Mode of Action

Efavirenz-d5 works by inhibiting the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase . This inhibition prevents the virus from replicating its genetic material, thereby stopping the proliferation of the virus within the host .

Biochemical Pathways

It has been observed that the primary metabolite of efavirenz, 8-hydroxy-efavirenz, stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This suggests that Efavirenz-d5 may have an impact on cellular metabolism, specifically the glycolytic pathway .

Pharmacokinetics

The pharmacokinetics of Efavirenz-d5 are complex and can be influenced by several factors, including genetic polymorphisms . A mechanistic population pharmacokinetic model developed using pooled data from women included in seven studies predicted total and free Efavirenz exposure for both pregnant and non-pregnant women . More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of efavirenz-d5 and their impact on bioavailability .

Result of Action

The primary result of Efavirenz-d5’s action is the inhibition of HIV-1 reverse transcriptase, which leads to a decrease in viral replication and thus helps in the treatment of HIV infection . Additionally, some studies suggest that Efavirenz and its metabolites may have potential anti-cancer properties .

安全和危害

Rac Efavirenz-d5 is classified as hazardous to the aquatic environment, acute hazard (Category 1) . It’s very toxic to aquatic life . In case of skin contact, wash affected area with soap and water . If inhaled, move person to fresh air . If swallowed, rinse mouth with water and do not induce vomiting unless advised to do so by a physician or Poison Control Center .

属性

IUPAC Name

(4S)-6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-XWJABCKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649378
Record name (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1132642-95-5
Record name (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why was Efavirenz-d5 chosen as an internal standard for this specific method?

A1: The research article focuses on developing a fast and sensitive method for quantifying various antiretroviral analytes in plasma using liquid chromatography coupled with tandem mass spectrometry []. While the article doesn't explicitly state the reason for choosing Efavirenz-d5, its use as an internal standard is likely due to its structural similarity to Efavirenz, one of the target analytes.

Q2: How does the use of Efavirenz-d5 contribute to the validation of the analytical method described in the paper?

A2: The article emphasizes the successful validation of the method, achieving good accuracy and precision for Efavirenz and other analytes []. This success can be partially attributed to the use of Efavirenz-d5. Here's how:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。